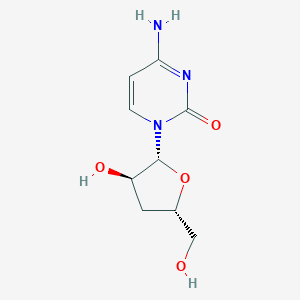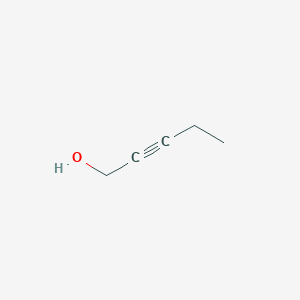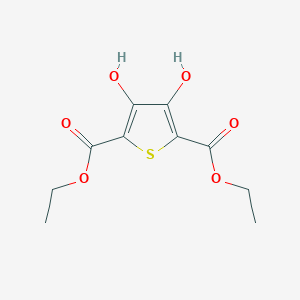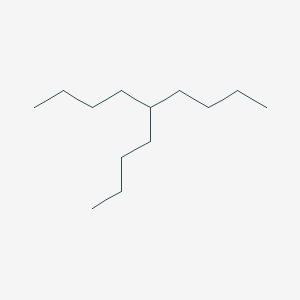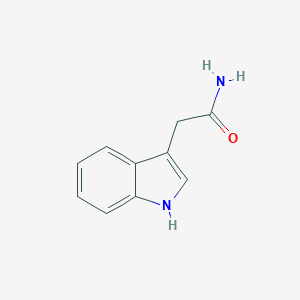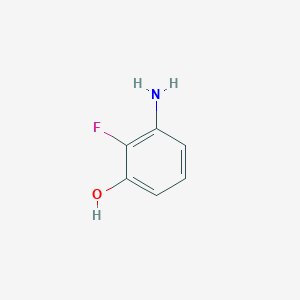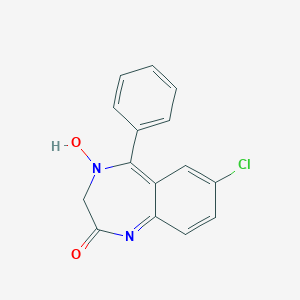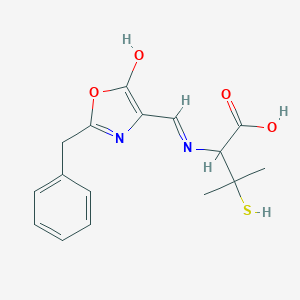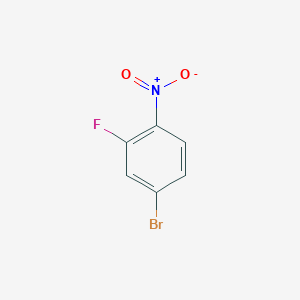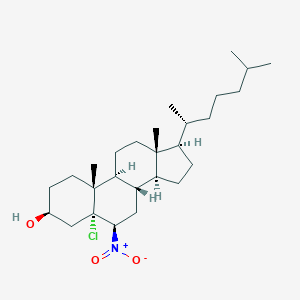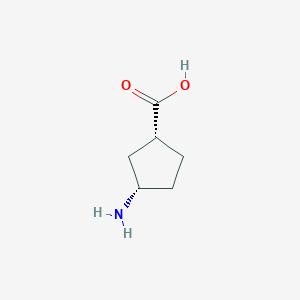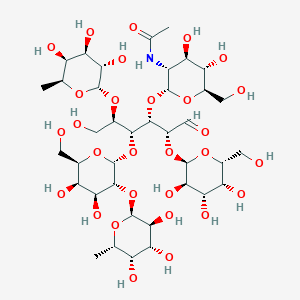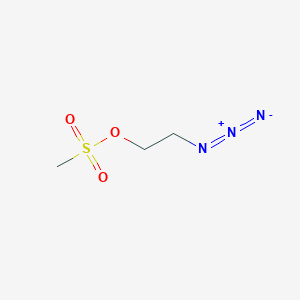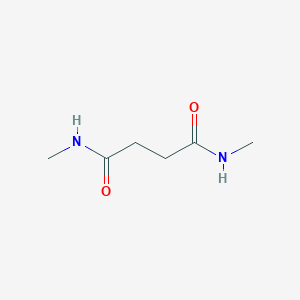
n,n'-Dimethylbutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Dimethylbutanediamide (DMBDA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMBDA is a diamide compound that is used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry. The compound has been found to have various biochemical and physiological effects, making it an interesting candidate for further research.
Mecanismo De Acción
The mechanism of action of n,n'-Dimethylbutanediamide is not fully understood, but it is believed to act as a nucleophile in organic synthesis reactions. In polymer chemistry, n,n'-Dimethylbutanediamide cross-links with polymer chains to form a three-dimensional network, improving the mechanical properties of the polymer. In terms of its biochemical and physiological effects, n,n'-Dimethylbutanediamide has been found to modulate the gut microbiome by inhibiting the production of trimethylamine-N-oxide (TMAO) by gut bacteria.
Efectos Bioquímicos Y Fisiológicos
N,n'-Dimethylbutanediamide has been found to have various biochemical and physiological effects. Studies have shown that n,n'-Dimethylbutanediamide can inhibit the production of TMAO by gut bacteria, which has been linked to cardiovascular disease. n,n'-Dimethylbutanediamide has also been found to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. Additionally, n,n'-Dimethylbutanediamide has been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using n,n'-Dimethylbutanediamide in lab experiments is that it is relatively easy to synthesize and is commercially available. Additionally, n,n'-Dimethylbutanediamide has been found to have various biochemical and physiological effects, making it an interesting candidate for further research. However, one limitation of using n,n'-Dimethylbutanediamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on n,n'-Dimethylbutanediamide. One area of interest is the potential applications of n,n'-Dimethylbutanediamide in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of n,n'-Dimethylbutanediamide and its effects on the gut microbiome. Finally, there is potential for n,n'-Dimethylbutanediamide to be used as a cross-linking agent in the development of new polymers with improved mechanical properties.
Métodos De Síntesis
N,n'-Dimethylbutanediamide is synthesized by reacting dimethylamine with butanediamide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields n,n'-Dimethylbutanediamide as a white crystalline solid with a melting point of approximately 75°C.
Aplicaciones Científicas De Investigación
N,n'-Dimethylbutanediamide has been used as a reagent in organic synthesis to synthesize various compounds such as pyridines, pyrimidines, and imidazoles. It has also been used as a cross-linking agent in polymer chemistry to improve the mechanical properties of polymers. Additionally, n,n'-Dimethylbutanediamide has been found to have various biochemical and physiological effects, making it an interesting candidate for further research.
Propiedades
Número CAS |
16873-50-0 |
|---|---|
Nombre del producto |
n,n'-Dimethylbutanediamide |
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
N,N'-dimethylbutanediamide |
InChI |
InChI=1S/C6H12N2O2/c1-7-5(9)3-4-6(10)8-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
Clave InChI |
ZLBXNYLVDYFZAV-UHFFFAOYSA-N |
SMILES |
CNC(=O)CCC(=O)NC |
SMILES canónico |
CNC(=O)CCC(=O)NC |
Sinónimos |
N,N'-Dimethylsuccinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



